1-ethyl-6-fluoro-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one
Description
This heterocyclic compound features a 1,4-dihydroquinolin-4-one core substituted with an ethyl group at position 1, a fluorine atom at position 6, and a 1,2,4-oxadiazole ring at position 2.
Propriétés
IUPAC Name |
1-ethyl-6-fluoro-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c1-2-23-10-14(16(24)13-8-12(19)5-6-15(13)23)18-21-17(22-25-18)11-4-3-7-20-9-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTSUCGZTYRVPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substitutions on the oxadiazole ring and the quinoline core. Key examples include:
Key Observations :
- Pyridinyl vs. Methyl/Phenyl Groups : The pyridin-3-yl group in the target compound may improve binding affinity compared to methyl (compound 28) or 3-methylphenyl (F418-0614) due to enhanced hydrogen-bonding capacity with biological targets.
- Position 7 Substitutions : The absence of a substituent at position 7 in the target compound contrasts with the pyrrolidin-1-yl (compound 28) and 4-methylpiperidin-1-yl (F418-0614) groups, which likely influence solubility and membrane permeability.
Physicochemical and Pharmacokinetic Properties
Comparative data for F418-0614 highlight trends relevant to the target compound:
Research Implications and Gaps
- Biological Activity : While compound 28 demonstrates potent antimalarial activity, the target compound’s pyridinyl group warrants evaluation against cytochrome bc1 or related targets.
- Structural Optimization : The 3-methylphenyl group in F418-0614 improves steric bulk but may reduce target selectivity compared to pyridinyl.
- Data Limitations: No direct activity data for the target compound exist in the provided evidence, necessitating further experimental validation.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
